Acetic acid;but-2-enal
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Overview
Description
Acetic acid;but-2-enal is a compound that combines the properties of acetic acid and but-2-enal. Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with a pungent smell and a distinctive sour taste. It is widely used in the chemical industry and as a food preservative. But-2-enal, also known as crotonaldehyde, is an unsaturated aldehyde with a strong, pungent odor. It is used in organic synthesis and as a precursor to various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid can be synthesized through several methods, including the carbonylation of methanol (Monsanto process), oxidation of acetaldehyde, and oxidation of ethanol. The Monsanto process involves the reaction of methanol with carbon monoxide in the presence of a rhodium catalyst and iodine as a promoter .
But-2-enal is typically produced through the aldol condensation of acetaldehyde. This reaction involves the formation of 3-hydroxybutanal, which then undergoes dehydration to form but-2-enal .
Industrial Production Methods
Industrial production of acetic acid primarily relies on the carbonylation of methanol due to its efficiency and cost-effectiveness. The process operates under high pressure and temperature conditions, using a rhodium or iridium catalyst .
But-2-enal is produced industrially by the aldol condensation of acetaldehyde, followed by dehydration. This process is carried out in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
Acetic acid undergoes typical carboxylic acid reactions, including esterification, amidation, and reduction. It can also undergo decomposition at high temperatures to yield methane and carbon dioxide or water and ethenone .
But-2-enal, being an α,β-unsaturated aldehyde, undergoes various reactions such as Michael addition, aldol condensation, and oxidation. It can react with nucleophiles at the β-carbon position, forming enolate ions that can further react to form various products .
Common Reagents and Conditions
Acetic Acid: Common reagents include alcohols (for esterification), amines (for amidation), and reducing agents like lithium aluminum hydride (for reduction).
But-2-enal: Common reagents include Grignard reagents (for nucleophilic addition), bases (for aldol condensation), and oxidizing agents like potassium permanganate (for oxidation).
Major Products Formed
Scientific Research Applications
Acetic acid is widely used in scientific research due to its versatility. It is used as a solvent, reagent, and preservative in various chemical reactions and biological studies. It also plays a role in the production of synthetic fibers, plastics, and pharmaceuticals .
But-2-enal is used in organic synthesis as a building block for more complex molecules.
Mechanism of Action
Acetic acid exerts its effects primarily through its acidic properties. It can donate protons (H+) in chemical reactions, making it a useful catalyst and reagent. In biological systems, acetic acid can disrupt cell membranes and denature proteins, leading to its antimicrobial properties .
But-2-enal acts as an electrophile in many reactions due to the presence of the carbonyl group. It can undergo nucleophilic addition reactions, forming enolate ions that can further react to form various products. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: Similar to but-2-enal but lacks the double bond, making it less reactive in certain nucleophilic addition reactions.
Propanone (Acetone): Similar to acetic acid in terms of its carbonyl group but differs in its reactivity and applications.
Ethyl Alcohol (Ethanol): Similar to acetic acid in terms of its ability to form hydrogen bonds but differs in its chemical reactivity and applications.
Uniqueness
Acetic acid;but-2-enal combines the properties of both acetic acid and but-2-enal, making it a versatile compound in both chemical and biological applications. Its ability to undergo a wide range of reactions, including esterification, nucleophilic addition, and oxidation, makes it unique compared to other similar compounds.
Properties
CAS No. |
50989-92-9 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
acetic acid;but-2-enal |
InChI |
InChI=1S/C4H6O.C2H4O2/c1-2-3-4-5;1-2(3)4/h2-4H,1H3;1H3,(H,3,4) |
InChI Key |
KIDHMIBGMULBCH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=O.CC(=O)O |
Origin of Product |
United States |
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